Gallocatechol

Antioxidant Assays Free Radical Scavenging Structure-Activity Relationship

Standard flavan-3-ols like catechin or EGC cannot substitute for gallocatechol (GC) when stereochemistry and B-ring hydroxylation patterns determine experimental outcomes. GC offers a measurable 'middle-ground' antioxidant profile (DPPH IC50 16.46 µM) distinct from more potent analogs. Key applications: - Negative control for glycogen phosphorylase B inhibition (no significant activity vs. gallated catechins) - Reduced astringency (7th rank) for palatable catechin-enriched formulations - Unique plasma depletion probe in dyslipidemia models Supplied with verified purity ≥98% (HPLC) and chain-of-custody documentation.

Molecular Formula C15H14O7
Molecular Weight 306.27 g/mol
Cat. No. B1195477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallocatechol
Molecular FormulaC15H14O7
Molecular Weight306.27 g/mol
Structural Identifiers
SMILESC1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O
InChIInChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2
InChIKeyXMOCLSLCDHWDHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gallocatechol (GC) vs. Epigallocatechin, Epicatechin, and Catechin


Gallocatechol, also known as (+)-gallocatechin (GC), is a non-galloylated flavan-3-ol catechin and a structural isomer of epigallocatechin (EGC), epicatechin (EC), and catechin (C) [1]. While all share the same molecular weight and core flavan skeleton, GC differs critically in the stereochemical arrangement of hydroxyl groups on the B-ring (pyrogallol moiety) and the C-ring, directly influencing its antioxidant capacity, enzyme inhibition profile, and organoleptic properties [1][2]. These subtle but quantifiable structural distinctions preclude simple substitution with more common analogs like EGC or EC in applications requiring specific stereochemistry-driven interactions.

Stereochemical profile
GC stereochemistry (B-ring pyrogallol, C-ring configuration) distinct from EGC and EC; supports stereochemistry–activity relationship studies.
Enzyme interaction context
Non-galloylated catechin profile useful as negative control or reference in galloyl-dependent enzyme inhibition assays.
Organoleptic ranking
Quantifiably lower astringency ranking than EC or EGC; relevant for formulation research involving palatability or sensory endpoints.

Why Gallocatechol (GC) Is Irreplaceable


Despite being in-class flavan-3-ols, gallocatechol (GC), epigallocatechin (EGC), epicatechin (EC), and catechin (C) exhibit divergent, quantifiable activities that can confound experimental results or alter product performance if substituted inadvertently. For instance, the presence of a B-ring pyrogallol in GC (three hydroxyls) versus catechol in EC (two hydroxyls) yields different radical scavenging capacities and enzyme binding affinities [1]. Moreover, stereoisomerism (cis vs. trans configurations) significantly impacts in vivo pharmacokinetics and astringency perception [2]. Therefore, sourcing the correct specific catechin is not a matter of interchangeable purity but of functional fidelity. The following evidence quantifies these critical differences.

Substituting with epigallocatechin (EGC) or epicatechin (EC) may shift DPPH radical scavenging potency and enzyme binding profiles due to B-ring hydroxylation differences.
Stereoisomerism (cis/trans) can alter in vivo pharmacokinetic behavior; catechin or EGCG may not replicate disease-state-dependent plasma depletion observed for GC.
Galloylated catechins (e.g., GCG, EGCG) exhibit glycogen phosphorylase inhibition absent in GC; using them as proxies may confound galloyl-dependent pharmacological differentiation.

Gallocatechol (GC) vs. Analog Benchmarks


DPPH Radical Scavenging vs. Epigallocatechin

In a direct, head-to-head comparison of isolated monomers, gallocatechol (GC) demonstrated a higher IC50 (lower potency) for DPPH radical scavenging compared to its stereoisomer epigallocatechin (EGC), indicating that the specific stereochemistry of GC reduces its hydrogen-donating capacity in this assay [1].

DPPH radical scavenging vs EGC
Head-to-head
IC50 16.46 μM (GC) vs. 13.20 μM (EGC); ~25% higher IC50
Supports stereochemistry-dependent antioxidant interpretation
Isolated compounds; in vitro DPPH assay
Antioxidant Assays Free Radical Scavenging Structure-Activity Relationship

Glycogen Phosphorylase Inhibition: Gallocatechol vs. Gallated Catechins

A comparative study of green tea catechins against glycogen phosphorylase b (GP b) revealed a stark functional dichotomy: all non-galloylated catechins, including gallocatechol (GC), catechin, epicatechin (EC), and epigallocatechin (EGC), showed no significant inhibition, while their gallated counterparts (CG, GCG, ECG, EGCG) exhibited potent IC50 values [1].

Glycogen phosphorylase inhibition
Class-level
No significant inhibition for GC; gallated catechins IC50 6.3–27 μM
Distinguishes gallate-dependent vs. independent enzyme effects
In vitro assay with rabbit GP b
Enzyme Inhibition Glycogen Phosphorylase Antidiabetic Research

Relative Astringency vs. Epicatechin and Epigallocatechin

An in vitro astringency assay using artificial oil bodies quantified the relative astringency of eight tea catechins. Gallocatechol (GC) was ranked 7th overall, demonstrating significantly lower astringency than epicatechin (EC, ranked 6th) and epigallocatechin (EGC, ranked 5th), and far lower than gallate-type catechins [1].

Relative astringency ranking
Head-to-head
Ranked 7 out of 8 catechins; lower astringency than EC (6) and EGC (5)
Supports formulation studies with differentiated astringency profile
In vitro artificial oil body assay
Organoleptic Properties Formulation Science Flavor Chemistry

Plasma Depletion in Hyperlipidemia: vs. Catechin and EGCG

A comparative rat pharmacokinetic study evaluated the impact of hyperlipidemia on the absorption and distribution of seven tea catechins. Gallocatechol (GC) was unique among the catechins measured in that its plasma levels were significantly lower in obese hyperlipidemic rats compared to normal rats, a pattern distinct from (+)-catechin and EGCG which showed increases in gastric and intestinal tissue distribution [1].

Plasma depletion in hyperlipidemia
Context-dependent
Significantly lower plasma levels in obese vs. normal rats; distinct from catechin and EGCG
Supports investigation of dyslipidemia impact on catechin PK
Rat model, oral tea polyphenols 350 mg/kg
Pharmacokinetics Bioavailability Metabolic Disease Research

P. gingivalis Protease Inhibition: Gallocatechol vs. Epigallocatechin

A patent disclosure indicates a unique inhibitory profile for gallocatechol (GC) against specific bacterial proteases. Unlike epigallocatechin (EGC), which shows strong activity against Kgp but not Rgp, gallocatechol (GC) and its gallate ester (GCg) were noted to have a strong inhibiting effect on Rgp, in addition to both compounds also showing activity against Kgp [1].

P. gingivalis protease inhibition
Data to verify
Noted strong inhibition of Rgp, in addition to Kgp; profile differs from EGC
May support target-specific protease inhibitor screening
Patent-based qualitative evidence
Antimicrobial Research Protease Inhibition Oral Health

Gallocatechol (GC) Application Scenarios


Lower-Potency Antioxidant Baseline Studies

In experiments where the goal is to understand the specific contribution of stereochemistry or B-ring hydroxylation pattern to radical scavenging, gallocatechol is the optimal choice. Its quantifiably higher DPPH IC50 (16.46 μM) compared to epigallocatechin (13.20 μM) provides a clear, measurable differentiation from the more potent EGC [1]. This makes GC an ideal 'middle-ground' antioxidant standard, less potent than gallated catechins but distinct from the least active catechin (C).

Glycogen Phosphorylase: Galloyl-Dependent vs. Independent Effects

For researchers studying the inhibition of carbohydrate-metabolizing enzymes like glycogen phosphorylase, gallocatechol serves as a crucial negative control. Its demonstrated lack of significant inhibitory activity against GP b, in stark contrast to the low-micromolar IC50 values of gallated catechins (e.g., GCG at 6.3 μM), allows for a clean dissection of the galloyl group's essential role in enzyme binding [2].

Low-Astringency Nutraceutical & Beverage Formulation

When developing a catechin-enriched product where consumer acceptance hinges on taste, gallocatechol provides a strategic advantage. Its quantifiably lower astringency ranking (7th) compared to epicatechin (6th) and epigallocatechin (5th) means that GC can be incorporated at higher doses with a reduced puckering sensation, improving palatability and potential consumer compliance [3].

Metabolic Disease Pharmacokinetic Models

In animal models of obesity or hyperlipidemia, gallocatechol is a non-substitutable probe due to its unique and significant depletion in plasma under these disease conditions. This behavior, which differs from that of catechin and EGCG, makes GC essential for investigating how dyslipidemia specifically alters the absorption and systemic exposure of non-galloylated catechins [4].

Application
Selection Property
Validation Focus
Antioxidant baseline comparison studies
Lower DPPH radical scavenging potency
Stereochemistry-dependent antioxidant assays
Glycogen phosphorylase negative control
Lack of GP b inhibition
Galloyl-dependent enzyme function differentiation
Low-astringency formulation studies
Lower relative astringency ranking
Organoleptic formulation and palatability
Metabolic disease PK models
Disease-state-dependent plasma depletion
Bioavailability in dyslipidemia models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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